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Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process
for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is
implicated in a range of human diseases, including neurodegenerative disorders like
Parkinson's disease. FT3967385 is a potent and highly selective inhibitor of Ubiquitin-Specific
Protease 30 (USP30), a deubiquitinase located on the outer mitochondrial membrane that acts
as a negative regulator of mitophagy.[1][2] By inhibiting USP30, FT3967385 promotes the
ubiquitination of mitochondrial outer membrane proteins, a key step in initiating the clearance
of damaged mitochondria. This application note provides detailed protocols for utilizing
FT3967385 in cell-based assays to measure mitophagy, offering a valuable tool for researchers
studying mitochondrial quality control and developing therapeutics targeting this pathway.

Mechanism of Action: USP30 Inhibition and
Mitophagy Induction

The PINK1-Parkin pathway is a major signaling cascade that mediates mitophagy. Upon
mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane
and phosphorylates ubiquitin (Ub) at Serine 65 (p-Ser65-Ub). This recruits the E3 ubiquitin
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ligase Parkin, which in turn ubiquitinates various outer mitochondrial membrane proteins, such
as TOM20, creating a signal for the autophagic machinery to engulf and degrade the damaged
mitochondrion.

USP30 counteracts this process by removing ubiquitin chains from mitochondrial substrates,
thereby dampening the mitophagy signal. FT3967385 covalently binds to and inhibits USP30,
preventing the deubiquitination of these substrates.[1] This leads to an accumulation of
ubiquitinated proteins on the mitochondrial surface, amplifying the "eat-me" signal and
promoting the clearance of damaged mitochondria.[1][2]

Key Experimental Readouts for Measuring
Mitophagy

Several key events in the mitophagy pathway can be quantified to assess the efficacy of
FT3967385:

 Increased Ubiquitination of Mitochondrial Proteins: Inhibition of USP30 leads to a direct
increase in the ubiquitination of its substrates, such as TOM20. This can be measured by
Western blotting.

o Elevated Phospho-Ubiquitin (p-Ser65-Ub) Levels: Enhanced ubiquitination provides more
substrate for PINK1, leading to increased levels of p-Ser65-Ub, a critical signal for Parkin
recruitment and activation.

e Mitochondrial Sequestration in Autophagosomes and Lysosomes: Fluorescent reporter
assays like mito-Keima and mito-QC allow for the visualization and quantification of
mitochondria delivered to the acidic environment of the lysosome for degradation.

Data Presentation

The following tables summarize the quantitative effects of FT3967385 on key mitophagy
markers.

Table 1: Effect of FT3967385 on TOM20 Ubiquitination in SH-SY5Y Cells

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b12413795?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7362391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7362391/
https://www.biorxiv.org/content/10.1101/2020.04.16.044206v1.full
https://www.benchchem.com/product/b12413795?utm_src=pdf-body
https://www.benchchem.com/product/b12413795?utm_src=pdf-body
https://www.benchchem.com/product/b12413795?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

= hodological licati
BENCHE e iy i

Fold Change in Ubiquitinated TOM20 /

Treatment Condition (4 hours) Total TOM20 (Normalized to DMSO
Control)

DMSO Control 1.0

Antimycin A/Oligomycin A (AO) ~2.5

AO + FT3967385 (200 nM) ~4.0

Data extracted and summarized from quantification of Western blots in Rusilowicz-Jones et al.,
2020.[1]

Table 2: Effect of FT3967385 on Phospho-Ser65-Ubiquitin Levels in SH-SY5Y Cells

Relative p-Ser65-Ubiquitin Levels

Treatment Condition (4 hours) (Normalized to DMSO Control)

DMSO Control 1.0
Antimycin A/Oligomycin A (AO) ~3.5
AO + FT3967385 (200 nM) ~5.0

Data extracted and summarized from quantification of Western blots in Rusilowicz-Jones et al.,
2020.[1]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following

diagrams are provided in Graphviz DOT language.
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Caption: PINK1-Parkin mediated mitophagy and the inhibitory role of USP30.
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Caption: General experimental workflow for measuring mitophagy with FT3967385.

Experimental Protocols
Protocol 1: Western Blot Analysis of TOM20
Ubiquitination and p-Ser65-Ubiquitin

This protocol describes how to assess the effect of FT3967385 on the ubiquitination of the
mitochondrial outer membrane protein TOM20 and the levels of phospho-Ser65-ubiquitin.

Materials:
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e SH-SY5Y cells

e Complete culture medium (e.g., DMEM/F12 with 10% FBS)

e FT3967385 (stock solution in DMSO)

e Antimycin A and Oligomycin A (AO) for inducing mitochondrial damage
e DMSO (vehicle control)

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

o SDS-PAGE gels and running buffer

» Transfer buffer and nitrocellulose or PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

o Primary antibodies: anti-TOM20, anti-ubiquitin, anti-p-Ser65-Ub, anti-GAPDH (loading
control)

o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

Procedure:

e Cell Culture and Treatment:
o Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
o Pre-treat cells with FT3967385 (e.g., 200 nM) or DMSO for 1-4 hours.

o Induce mitophagy by treating cells with Antimycin A (1 uM) and Oligomycin A (1 uM) for 4
hours.

e Cell Lysis and Protein Quantification:
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o Wash cells with ice-cold PBS and lyse with 100 pL of lysis buffer per well.
o Scrape the cells and collect the lysate.
o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Determine the protein concentration of the supernatant using a BCA assay.

o Western Blotting:
o Normalize protein concentrations and prepare samples with Laemmli buffer.
o Separate proteins by SDS-PAGE and transfer to a membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies
for 1 hour at room temperature.

o Wash the membrane again and visualize the protein bands using a chemiluminescent
substrate and an imaging system.

o Data Analysis:
o Quantify the band intensities using image analysis software.

o For TOM20 ubiquitination, normalize the intensity of the higher molecular weight
ubiquitinated TOM20 bands to the intensity of the unmodified TOM20 band.

o For p-Ser65-Ub, normalize the band intensity to a loading control like GAPDH.

Protocol 2: mito-Keima Flow Cytometry Assay for
Mitophagy

This protocol utilizes the pH-sensitive fluorescent protein Keima targeted to the mitochondrial
matrix (mito-Keima) to quantify mitophagy by flow cytometry. In the neutral pH of the
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mitochondrial matrix, Keima is excited at 440 nm. Upon delivery to the acidic lysosome during
mitophagy, the excitation maximum shifts to 560 nm. The ratio of emission when excited at 560
nm versus 440 nm is used to quantify mitophagy.

Materials:

e SH-SY5Y cells

e mito-Keima expression vector or lentivirus

o Transfection reagent or viral transduction reagents

o Complete culture medium

» FT3967385

e Antimycin A and Oligomycin A (AO)

e DMSO

o Flow cytometer with 405 nm and 561 nm lasers and appropriate emission filters (e.g., 610/20
nm)

Procedure:

¢ Generation of Stable Cell Line:

o Transfect or transduce SH-SY5Y cells with the mito-Keima construct.

o Select for stable expression using the appropriate antibiotic or by fluorescence-activated
cell sorting (FACS).

o Cell Plating and Treatment:

o

Seed the mito-Keima expressing SH-SY5Y cells in a 12-well plate.

[e]

Pre-treat cells with FT3967385 (e.g., 200 nM) or DMSO for 1-4 hours.

o

Induce mitophagy with AO (1 uM each) for 6-24 hours.
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e Sample Preparation for Flow Cytometry:
o Harvest cells by trypsinization.
o Wash the cells with PBS and resuspend in FACS buffer (e.g., PBS with 2% FBS).

o Flow Cytometry Analysis:

[e]

Analyze the cells on a flow cytometer.

Excite the cells with both the 405 nm and 561 nm lasers and collect the emission at ~610

(¢]

nm.

o

Gate on the live, single-cell population.

Create a ratiometric analysis of the 561 nm to 405 nm excited emission. An increase in

[¢]

this ratio indicates an increase in mitophagy.
o Data Analysis:

o Quantify the percentage of cells with a high 561/405 emission ratio in each treatment

group.

o Compare the results from FT3967385-treated cells to the DMSO control.

Protocol 3: mito-QC Fluorescence Microscopy Assay for
Mitophagy

The mito-QC (mitochondrial quality control) reporter is a tandem mCherry-GFP tag targeted to
the outer mitochondrial membrane. In the neutral pH of the cytosol, both fluorophores are
active, and mitochondria appear yellow. When mitochondria are delivered to the acidic

lysosome, the GFP signal is quenched, while the mCherry signal remains stable, resulting in
red-only puncta that represent mitolysosomes.

Materials:

e SH-SY5Y cells
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» mito-QC expression vector or lentivirus

e Transfection reagent or viral transduction reagents

o Complete culture medium

o FT3967385

e Antimycin A and Oligomycin A (AO)

e DMSO

o Glass-bottom dishes or coverslips for imaging

» Fluorescence microscope with appropriate filters for GFP and mCherry

Procedure:

Generation of Stable Cell Line:

o Establish a stable SH-SY5Y cell line expressing mito-QC as described in Protocol 2.

Cell Plating and Treatment:

o Seed the mito-QC expressing cells on glass-bottom dishes or coverslips.

o Treat the cells with FT3967385 (e.g., 200 nM) or DMSO, followed by AO (1 uM each) for
6-24 hours.

Live-Cell Imaging:

o Image the live cells using a fluorescence microscope.

o Acquire images in both the green (GFP) and red (mCherry) channels.

Image Analysis:

o Merge the green and red channel images.
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o Quantify the number and/or area of red-only puncta (mitolysosomes) per cell.

o The total mitochondrial network can be visualized by the combined mCherry and GFP
signal.

o Calculate a mitophagy index by dividing the area of red-only puncta by the total area of the
mitochondrial network.

o Compare the mitophagy index between FT3967385-treated and control cells.

Conclusion

FT3967385 is a powerful research tool for studying the regulation of mitophagy. By selectively
inhibiting USP30, it allows for the controlled induction of mitophagy, providing a means to
investigate the downstream consequences and therapeutic potential of enhancing this crucial
cellular process. The protocols outlined in this application note provide a robust framework for
quantifying the effects of FT3967385 on mitophagy in cell-based assays, enabling researchers
to further unravel the complexities of mitochondrial quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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